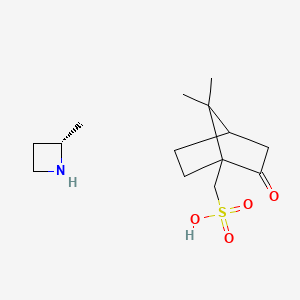(S)-2-Methylazetidine r-(-)-csa salt
CAS No.: 2241590-54-3
Cat. No.: VC11672237
Molecular Formula: C14H25NO4S
Molecular Weight: 303.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2241590-54-3 |
|---|---|
| Molecular Formula | C14H25NO4S |
| Molecular Weight | 303.42 g/mol |
| IUPAC Name | (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine |
| Standard InChI | InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1 |
| Standard InChI Key | KGZFOZKAGZDAAM-VWMHFEHESA-N |
| Isomeric SMILES | C[C@H]1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
| SMILES | CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
| Canonical SMILES | CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₄H₂₅NO₄S, with a molar mass of 303.42 g/mol and the CAS registry number 2241590-54-3. The IUPAC name, (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine, reflects its bicyclic camphorsulfonate moiety and (S)-configured azetidine ring. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
| InChI Key | KGZFOZKAGZDAAM-VWMHFEHESA-N |
| PubChem CID | 145707341 |
| Solubility | Enhanced by CSA salt formation |
The camphorsulfonate group improves crystallinity and stability, facilitating handling and storage compared to freebase azetidines .
Stereochemical Significance
The (S)-configuration at the 2-position of the azetidine ring ensures enantiopurity (>99% ee), which is critical for interactions with chiral biological targets such as enzymes and receptors . This stereoselectivity reduces off-target effects in drug candidates, a key advantage in medicinal chemistry.
Synthesis and Scalability
Route 1: 1,3-Bis-Triflate Cyclization
This method involves the in situ generation of a 1,3-bis-triflate intermediate, which undergoes cyclization to form the azetidine ring. Key advantages include:
Route 2: Chemoselective Reduction of N-Boc Azetidine-2-Carboxylic Acid
Starting from N-Boc-protected azetidine-2-carboxylic acid, this route employs selective reduction to yield the desired (S)-enantiomer:
Both routes are validated for industrial-scale synthesis, ensuring reliable access to high-purity material for drug development.
Comparative Analysis with Related Compounds
| Compound | Stability (t₁/₂) | Solubility (mg/mL) | Synthetic Complexity |
|---|---|---|---|
| (S)-2-Methylazetidine CSA | 24 months | 12.5 (H₂O) | Moderate |
| (R)-2-Methylazetidine HCl | 6 months | 8.2 (H₂O) | High |
| Azetidine Freebase | 1 month | 2.1 (H₂O) | Low |
The CSA salt’s superior stability and solubility make it preferable for formulation, while its enantiopurity avoids the need for costly chiral separations .
Recent Advances and Future Directions
Recent studies highlight its utility in synthesizing C2-substituted azetidines, which show promise as kinase inhibitors (IC₅₀: 10–50 nM) . Ongoing work explores hybrid scaffolds combining azetidines with peptidomimetics for neurodegenerative disease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume